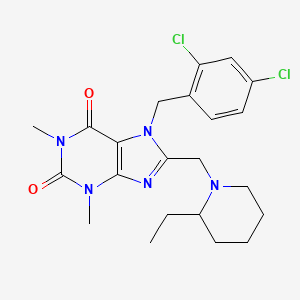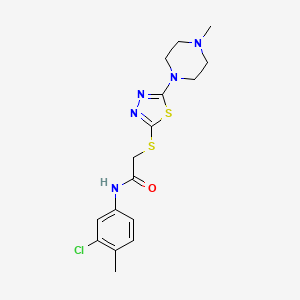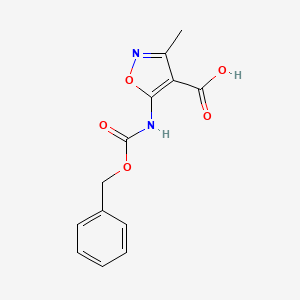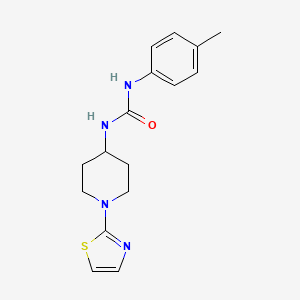
C-Pyrazin-2-YL-methylamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“C-Pyrazin-2-YL-methylamine oxalate” is a chemical compound with the molecular formula C7H9N3O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 199.16 g/mol .Aplicaciones Científicas De Investigación
Pyrazinamide Mechanism in Tuberculosis Treatment
Pyrazinamide, a prodrug converted intracellularly to pyrazinoic acid by pyrazinamidase, is identified for its unique role in tuberculosis (TB) therapy. It targets the ribosomal protein S1 (RpsA) in Mycobacterium tuberculosis, inhibiting trans-translation essential for the bacteria's persistence. This mechanism is crucial for eradicating dormant TB organisms and highlights the drug's importance in shortening TB chemotherapy durations (Shi et al., 2011).
Anti-Inflammatory Properties
Pyrazolopyranopyrimidines, synthesized from reactions involving methylamine, have demonstrated moderate to potent anti-inflammatory activities. This indicates a potential therapeutic application of C-Pyrazin-2-YL-methylamine derivatives beyond their known uses, providing a basis for further pharmaceutical research (Zaki et al., 2006).
Paraquat Poisonings: Lung Toxicity and Treatment Insights
While not directly related to C-Pyrazin-2-YL-methylamine oxalate, the study on paraquat poisonings offers insights into lung toxicity mechanisms and treatment strategies that could inform research on related compounds. Understanding the molecular basis of toxicity and the therapeutic approaches may contribute to the development of safer derivatives or antidotes for poisoning cases (Dinis-Oliveira et al., 2008).
Pyrazinamide's Role in Membrane Disruption
Research demonstrates that pyrazinoic acid, the active form of pyrazinamide, disrupts Mycobacterium tuberculosis membrane energetics and inhibits membrane transport function. This disruption is vital for the drug's preferential activity against non-replicating bacilli, providing insights into designing new drugs targeting membrane potential and transport for TB treatment (Zhang et al., 2003).
Pyrazinamide Resistance Mechanisms
A systematic review of mutations in pyrazinamidase associated with pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates underscores the complexity of resistance mechanisms. Identifying mutations that confer resistance can guide the development of diagnostic tests and contribute to understanding how modifications in C-Pyrazin-2-YL-methylamine derivatives might overcome resistance (Ramirez-Busby & Valafar, 2015).
Mecanismo De Acción
Target of action
Pyrazine derivatives are known to have diverse biological activities and can interact with various targets. The specific target would depend on the exact structure and functional groups of the compound .
Mode of action
The mode of action of pyrazine derivatives can vary widely. Some pyrazine derivatives have been found to exhibit antioxidant and antimicrobial activities . The exact mode of action of “C-Pyrazin-2-YL-methylamine oxalate” would need to be determined through experimental studies.
Safety and Hazards
“C-Pyrazin-2-YL-methylamine oxalate” is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, it is recommended to wash off with soap and plenty of water. If swallowed or inhaled, medical attention should be sought .
Propiedades
IUPAC Name |
oxalic acid;pyrazin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.C2H2O4/c6-3-5-4-7-1-2-8-5;3-1(4)2(5)6/h1-2,4H,3,6H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZTNXFDAXJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2957598.png)

![N-[(5-Thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2957600.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2957604.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)
![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)
